molecular formula C19H16F2N2OS B14972063 3-fluoro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

3-fluoro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Cat. No.: B14972063
M. Wt: 358.4 g/mol
InChI Key: FRDWSCDGJRFXJG-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of fluorine atoms, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The fluorine atoms and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluorobenzamide: Shares the benzamide moiety but lacks the thiazole ring and additional fluorine atoms.

    4-methylthiazole: Contains the thiazole ring but lacks the benzamide and fluorine atoms.

    N-fluorobenzenesulfonimide: Used as a fluorinating agent but structurally different from the target compound.

Uniqueness

3-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is unique due to its combination of fluorine atoms, thiazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C19H16F2N2OS

Molecular Weight

358.4 g/mol

IUPAC Name

3-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide

InChI

InChI=1S/C19H16F2N2OS/c1-12-17(25-19(23-12)14-5-3-7-16(21)11-14)8-9-22-18(24)13-4-2-6-15(20)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,24)

InChI Key

FRDWSCDGJRFXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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